REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:15])[C:4]1[C:5](=[C:10]([CH3:14])[CH:11]=[CH:12][CH:13]=1)[C:6]([O:8][CH3:9])=[O:7].[Br:16]N1C(=O)CCC1=O>C(#N)C>[CH3:1][O:2][C:3](=[O:15])[C:4]1[C:5](=[C:10]([CH2:14][Br:16])[CH:11]=[CH:12][CH:13]=1)[C:6]([O:8][CH3:9])=[O:7]
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Name
|
|
Quantity
|
12.1 g
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Type
|
reactant
|
Smiles
|
COC(C=1C(C(=O)OC)=C(C=CC1)C)=O
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Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
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150 mL
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Type
|
solvent
|
Smiles
|
C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
away was shining on the reaction mixture overnight
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Duration
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8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
The resulting mixture was cooled
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in ethyl acetate (150 mL)
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Type
|
WASH
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Details
|
washed with water (3×50 mL) and brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
Solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (SiO2, Hexane:EtOAc 8:2)
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Name
|
|
Type
|
product
|
Smiles
|
COC(C=1C(C(=O)OC)=C(C=CC1)CBr)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.9 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |